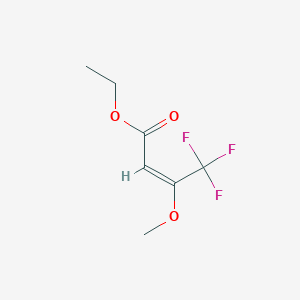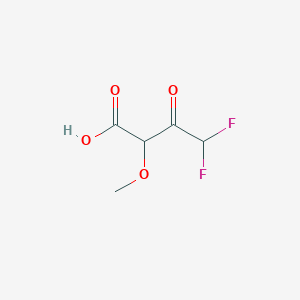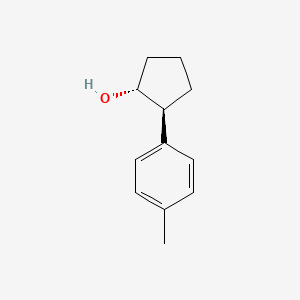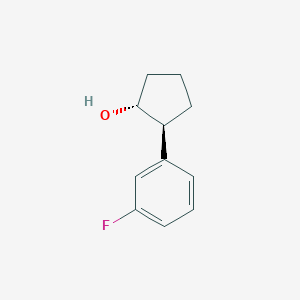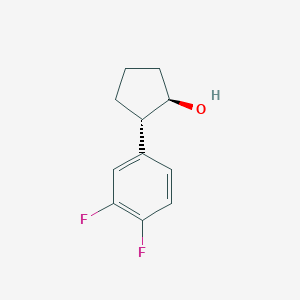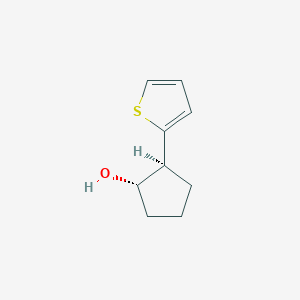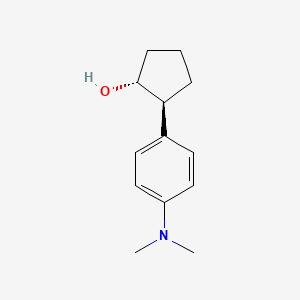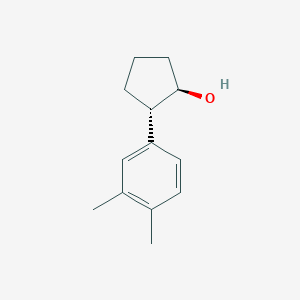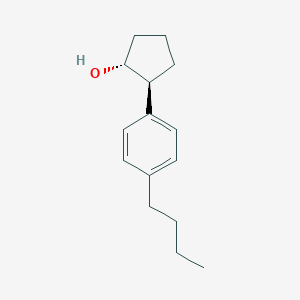
trans-2-(4-Butylphenyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(4-Butylphenyl)cyclopentanol: is an organic compound with the molecular formula C15H22O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-butylphenyl group in the trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Butylphenyl)cyclopentanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation-rearrangement of biomass-derived furfural . This method utilizes ruthenium-molybdenum bimetallic catalysts to achieve high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-(4-Butylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentanol ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated cyclopentanol derivatives.
Applications De Recherche Scientifique
Chemistry: trans-2-(4-Butylphenyl)cyclopentanol is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism by which trans-2-(4-Butylphenyl)cyclopentanol exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological outcomes. The exact pathways involved can vary depending on the context of its use, such as in medicinal or biological research.
Comparaison Avec Des Composés Similaires
- 2-(4-tert-Butylphenyl)cyclopentanol
- 2-(4-Methylphenyl)cyclopentanol
- 2-(4-Ethylphenyl)cyclopentanol
Uniqueness: trans-2-(4-Butylphenyl)cyclopentanol is unique due to the presence of the butyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propriétés
IUPAC Name |
(1R,2S)-2-(4-butylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-3-5-12-8-10-13(11-9-12)14-6-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPHRRCKIFUZCE-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
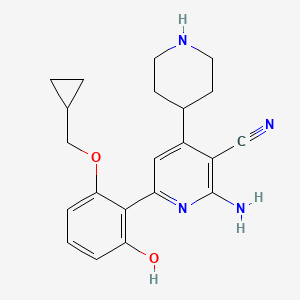
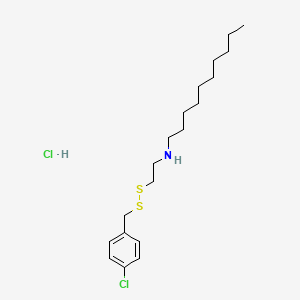
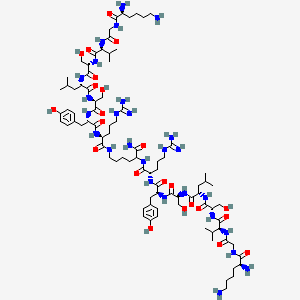
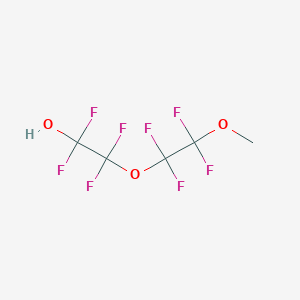
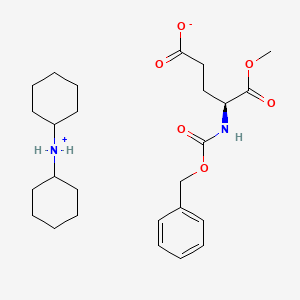
![[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methanol](/img/structure/B7983966.png)
